molecular formula C20H28N2O2 B2851472 N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]cyclohexanecarboxamide CAS No. 941905-71-1

N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]cyclohexanecarboxamide

Cat. No.: B2851472
CAS No.: 941905-71-1
M. Wt: 328.456
InChI Key: IDCZRCAXJJCWHM-UHFFFAOYSA-N
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Description

N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]cyclohexanecarboxamide is a complex organic compound with a unique structure that includes a quinoline ring system and a cyclohexane carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]cyclohexanecarboxamide typically involves multiple steps, starting with the preparation of the quinoline ring system. The quinoline ring can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an aldehyde in the presence of a base. The resulting quinoline intermediate is then subjected to further functionalization to introduce the isobutyl and oxo groups.

The final step involves the coupling of the functionalized quinoline with cyclohexanecarboxylic acid or its derivatives under amide bond-forming conditions. Common reagents for this step include coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline ring or the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional carbonyl groups, while reduction may produce hydroxylated quinoline compounds.

Scientific Research Applications

N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]cyclohexanecarboxamide has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic benefits, particularly in the development of new drugs targeting specific diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The quinoline ring system can interact with enzymes, receptors, or other proteins, modulating their activity. The isobutyl and oxo groups may enhance the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific biological context and the compound’s intended use.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)butanamide
  • N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)propanamide
  • N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-2-methylpropanamide

Uniqueness

N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]cyclohexanecarboxamide is unique due to its specific combination of functional groups and ring systems. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its cyclohexane carboxamide group differentiates it from other similar compounds, potentially offering different binding affinities and biological activities.

Properties

IUPAC Name

N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O2/c1-14(2)13-22-18-10-9-17(12-16(18)8-11-19(22)23)21-20(24)15-6-4-3-5-7-15/h9-10,12,14-15H,3-8,11,13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDCZRCAXJJCWHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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